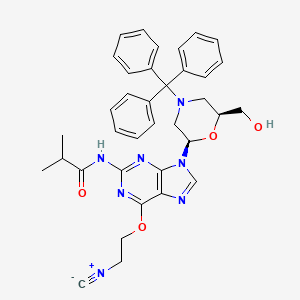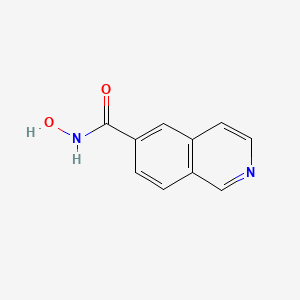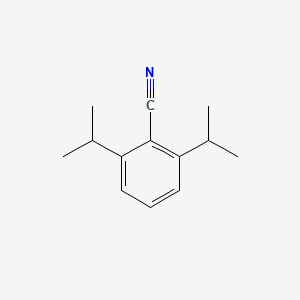![molecular formula C8H5FO3 B15204811 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204811.png)
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one is a fluorinated derivative of the benzo[d][1,3]dioxin-4-one family. This compound is characterized by the presence of a fluorine atom at the 8th position of the benzo[d][1,3]dioxin-4-one core structure. The inclusion of fluorine often imparts unique chemical and biological properties, making this compound of significant interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . The amidation of the synthesized benzo[d][1,3]dioxin-4-one derivatives with primary amines can be performed to yield the corresponding salicylamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated benzo[d][1,3]dioxin-4-one derivatives.
Aplicaciones Científicas De Investigación
8-Fluoro-4H-benzo[d][1,3]dioxin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, contributing to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
4H-benzo[d][1,3]dioxin-4-one: The non-fluorinated parent compound.
5-Fluoro-4H-benzo[d][1,3]dioxin-4-one: A fluorinated derivative with the fluorine atom at the 5th position.
1,3-benzodioxane: An isomeric compound with different substitution patterns.
Uniqueness: 8-Fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The presence of fluorine enhances its stability and ability to participate in hydrogen bonding, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C8H5FO3 |
|---|---|
Peso molecular |
168.12 g/mol |
Nombre IUPAC |
8-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H5FO3/c9-6-3-1-2-5-7(6)11-4-12-8(5)10/h1-3H,4H2 |
Clave InChI |
QXGZUWFMEHXWDN-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C=CC=C2F)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3H-pyrrolo[2,3-c]quinoline](/img/structure/B15204733.png)
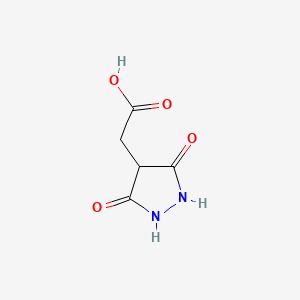
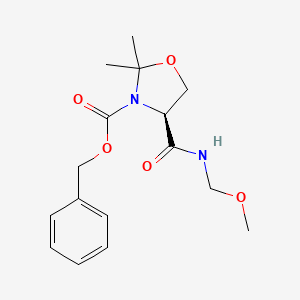

![2-(Hydroxymethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B15204753.png)
![2'-Amino-5'-ethyl-6'-propyl-[3,4'-bipyridine]-3'-carbonitrile](/img/structure/B15204757.png)
![2-({[4-Cyclopropyl-6-(methylthio)-1,3,5-triazin-2-yl]amino}methylidene)-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B15204775.png)
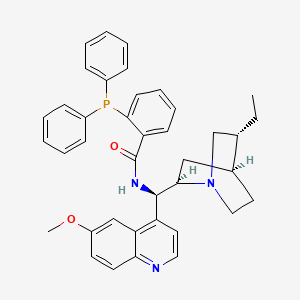
![4-(Trifluoromethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15204783.png)
![tert-Butyl 8-amino-4-azabicyclo[5.1.0]octane-4-carboxylate](/img/structure/B15204786.png)
